methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a combination of furan, thiazolidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate typically involves multi-step organic reactions
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.
Furan Group Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Benzoate Group Addition: The final step involves the esterification of the benzoate group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino
Biological Activity
Methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone moiety, which is known for its significant biological activity. Its structure includes:
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Thiazolidinone Framework : Associated with various pharmacological effects including antimicrobial and anticancer activities.
The molecular formula of the compound is C16H19N3O4S, indicating the presence of nitrogen, sulfur, and multiple functional groups that enhance its biological potential.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, inhibiting their activity which can disrupt cellular processes.
- Metal Ion Binding : Its ability to form stable complexes with metal ions may enhance its efficacy against certain biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. In studies involving similar compounds:
- Antibacterial Activity : Compounds showed activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10–50 fold in some cases .
Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Escherichia coli | 0.004–0.03 | 0.008–0.06 |
Staphylococcus aureus | 0.01–0.05 | 0.02–0.10 |
Pseudomonas aeruginosa | 0.02–0.15 | 0.05–0.20 |
Antifungal Activity
The compound also demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Fungi | MIC (mg/mL) |
---|---|
Trichoderma viride | 0.004 |
Aspergillus fumigatus | 0.06 |
Case Studies
- Study on Thiazolidinone Derivatives : A comprehensive study showed that thiazolidinone derivatives exhibited substantial antibacterial activity against eight different bacterial strains, with the most active compounds showing MIC values as low as 0.004 mg/mL .
- Molecular Docking Studies : These studies indicated that this compound has a high binding affinity for bacterial enzymes, suggesting potential as an antibacterial agent.
Potential Applications
Given its biological activities, this compound could be explored for:
- Antibiotic Development : As a lead compound for new antibiotics targeting resistant bacterial strains.
- Anticancer Research : Its structural features may be suitable for developing anticancer agents given the established activity of thiazolidinones in this area.
- Anti-inflammatory Applications : Potential investigations into anti-inflammatory effects could yield significant therapeutic benefits.
Properties
Molecular Formula |
C19H18N2O6S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H18N2O6S2/c1-24-14-7-12(18(23)26-3)13(8-15(14)25-2)20-9-16-17(22)21(19(28)29-16)10-11-5-4-6-27-11/h4-9,22H,10H2,1-3H3 |
InChI Key |
AEVWCGOKOGLSMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=CC2=C(N(C(=S)S2)CC3=CC=CO3)O)OC |
Origin of Product |
United States |
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